1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one
説明
特性
IUPAC Name |
1-pyridin-3-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-13-3-5-14(6-4-13)27(24,25)21-8-9-22(15(23)11-21)12-2-1-7-20-10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIHCSCWYIEIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is formed through nucleophilic substitution or cyclization reactions.
Introduction of the Pyridine Group: The pyridine moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Attachment of the Trifluoromethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring with a trifluoromethoxyphenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
1-(Pyridin-3-yl)-4-((4-methoxyphenyl)sulfonyl)piperazin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(Pyridin-3-yl)-4-((4-chlorophenyl)sulfonyl)piperazin-2-one: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets compared to similar compounds with different substituents.
生物活性
1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a piperazine core, which is known for its diverse biological activities, particularly in the realm of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activity of 1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one has been evaluated through various studies, highlighting its potential as a selective receptor modulator.
1. Dopamine Receptor Modulation
Recent studies have shown that compounds similar to this structure exhibit significant activity at dopamine receptors, particularly the D3 subtype. For instance, ML417, a derivative of the compound under discussion, has demonstrated potent agonistic activity on D3 receptors while being inactive at D2 receptors. This selectivity is crucial for developing treatments for neuropsychiatric disorders without the side effects associated with D2 receptor activation .
Table 1: Receptor Activity Comparison
| Compound | D3R Agonist Activity (EC50) | D2R Activity | D2R Antagonist Activity |
|---|---|---|---|
| 1 | 710 ± 150 nM | Inactive | 15,700 ± 3,000 nM |
| 2 | 278 ± 62 nM | Inactive | 9,000 ± 3,700 nM |
| 3 | 98 ± 21 nM | >100,000 nM | 6,800 ± 1,400 nM |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperazine core and aryl groups significantly influence the biological activity of the compound. For example, variations in the trifluoromethoxy group and substitutions on the pyridine ring have been shown to alter receptor affinity and selectivity .
Case Study: Neuroprotective Effects
In a study examining neuroprotective properties, analogs of this compound were tested for their ability to protect dopaminergic neurons from degeneration. The results indicated that certain derivatives could enhance cell viability and reduce apoptosis in neuronal cultures exposed to neurotoxic agents .
Pharmacokinetics and Toxicology
Pharmacokinetic assessments suggest that this class of compounds has favorable absorption and distribution characteristics. Toxicological evaluations indicate low cytotoxicity in various cell lines, making them promising candidates for further development .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one? A: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperazine core with 4-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous solvents like dichloromethane or acetonitrile is common. Reaction conditions (e.g., NaOH as a base, 0–5°C for controlled reactivity) are critical to avoid side products. Post-synthesis purification via column chromatography and characterization by NMR, IR, and mass spectrometry (MS) are essential to confirm structure and purity .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve yield in sulfonylation steps? A: Optimization involves varying solvents (e.g., acetonitrile vs. THF), temperature gradients, and stoichiometric ratios of reagents. For instance, slow addition of sulfonyl chloride at low temperatures (0–5°C) minimizes di-sulfonylated byproducts. Monitoring via TLC or HPLC during reaction progression helps identify ideal quenching points. Computational tools (e.g., DFT calculations) can predict reactive intermediates and guide solvent selection .
Basic Analytical Characterization
Q: Which analytical techniques are critical for confirming the compound’s structure? A:
- 1H/13C-NMR : Assign peaks for the pyridinyl (δ 8.2–8.8 ppm), sulfonyl group (δ 3.1–3.5 ppm for adjacent protons), and trifluoromethoxy (δ 4.3–4.7 ppm) moieties.
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups.
- MS : Molecular ion peak matching the exact mass (calculated via high-resolution MS) ensures purity .
Advanced Spectral Data Contradictions
Q: How should researchers resolve discrepancies in NMR data for structurally similar derivatives? A: Contradictions often arise from conformational flexibility (e.g., piperazine ring puckering) or solvent effects. Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) to assess dynamic effects. 2D NMR (COSY, HSQC) clarifies proton-carbon correlations. Cross-referencing with X-ray crystallography data (if available) provides definitive structural validation .
Basic Structure-Activity Relationship (SAR) Design
Q: How can substituent effects on the phenylsulfonyl group be systematically studied? A: Synthesize analogs with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups at the 4-position of the phenyl ring. Evaluate their impact on biological activity (e.g., enzyme inhibition) via in vitro assays. Correlate logP values (lipophilicity) with cellular permeability trends .
Advanced Computational SAR Modeling
Q: What in silico methods are used to predict binding affinities of piperazinone derivatives? A: Molecular docking (AutoDock, Schrödinger) identifies key interactions with target proteins (e.g., kinases). MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. QSAR models trained on substituent electronic parameters (Hammett constants) predict activity trends .
Stability and Degradation Studies
Q: What protocols assess the compound’s stability under physiological conditions? A: Conduct accelerated degradation studies:
- pH Variability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours.
- Oxidative Stress : Expose to 3% H2O2 and monitor via HPLC.
- Photostability : Use ICH Q1B guidelines with UV light exposure. Identify degradation products (e.g., sulfonic acid derivatives) via LC-MS .
Purity Analysis and Impurity Profiling
Q: How can trace impurities (e.g., des-trifluoromethoxy analogs) be quantified? A: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate against synthetic impurity standards. For non-UV-active impurities, employ charged aerosol detection (CAD) or LC-MS/MS. Limit of quantification (LOQ) should be ≤0.1% .
Pharmacological Testing Design
Q: What statistical models are suitable for in vivo efficacy studies? A: Randomized block designs with split-plot arrangements (e.g., dose-response as main plots, administration routes as subplots) minimize variability. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Power analysis ensures adequate sample sizes (n ≥ 6/group) .
Data Contradiction Analysis
Q: How to address conflicting bioactivity data across research groups? A: Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Meta-analyses of published IC50 values identify outliers. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). Consider batch-to-batch variability in compound purity as a confounding factor .
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